![molecular formula C14H10F2O B226605 1,2-Bis(3-fluorophenyl)ethanone CAS No. 40281-51-4](/img/structure/B226605.png)
1,2-Bis(3-fluorophenyl)ethanone
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Description
1,2-Bis(3-fluorophenyl)ethanone, also known as 3-fluoro-1,2-diphenylethanone, is a synthetic organic compound with a wide range of applications in scientific research. It is a colorless solid that is soluble in organic solvents, such as ethanol and acetone. This compound is used in the synthesis of various organic compounds, including pharmaceuticals, dyes, and polymers. It is also used as a catalyst in organic synthesis and as a reagent in biochemical and physiological studies. In
Scientific Research Applications
1. Organic Synthesis and Medicinal Chemistry
1,2-Bis(3-fluorophenyl)ethanone and its derivatives have been used extensively in organic synthesis and medicinal chemistry. For instance, an efficient stereoselective synthesis of the orally active NK(1) receptor antagonist Aprepitant involved the use of related compounds. This synthesis revealed unexpected [1,2]-Wittig and [1,3]-sigmatropic rearrangements, highlighting the complexity and versatility of reactions involving such compounds (Brands et al., 2003).
2. Materials Science and Nanotechnology
In materials science and nanotechnology, derivatives of 1,2-Bis(3-fluorophenyl)ethanone have been used to design and synthesize new classes of atomically precise, hydride-rich silver nanoclusters. These clusters are protected by ligands such as triphenylphosphine and 1,2-bis(diphenylphosphino)ethane, demonstrating the potential of these compounds in creating materials with novel properties and applications (Bootharaju et al., 2016).
3. Photophysical Studies and Sensor Design
Derivatives of 1,2-Bis(3-fluorophenyl)ethanone have been used in photophysical studies and sensor design. A vanillinyl Schiff base derived from related compounds has demonstrated unprecedented fluorescent zinc sensing properties and has been examined for zinc bioimaging. This reveals the potential of 1,2-Bis(3-fluorophenyl)ethanone derivatives in the development of new sensors and imaging agents for biological and environmental applications (Bhanja et al., 2015).
4. Catalysis and Chemical Transformations
In the field of catalysis, compounds related to 1,2-Bis(3-fluorophenyl)ethanone have been employed as ligands in various catalytic reactions, demonstrating their versatility and importance in chemical synthesis. For example, 1,2-bis(diphenylphosphino)ethane has been used in palladium-catalyzed regioselective addition reactions, highlighting the role of these compounds in facilitating and directing chemical transformations (Nune & Tanaka, 2007).
properties
IUPAC Name |
1,2-bis(3-fluorophenyl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O/c15-12-5-1-3-10(7-12)8-14(17)11-4-2-6-13(16)9-11/h1-7,9H,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUXIYCGOSUZQPA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CC(=O)C2=CC(=CC=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201296127 |
Source
|
Record name | Ethanone, 1,2-bis(3-fluorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201296127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Bis(3-fluorophenyl)ethanone | |
CAS RN |
40281-51-4 |
Source
|
Record name | Ethanone, 1,2-bis(3-fluorophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40281-51-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanone, 1,2-bis(3-fluorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201296127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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